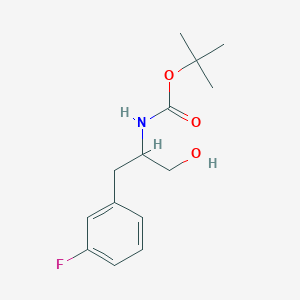

Tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-(3-fluorophenyl)-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-5-4-6-11(15)7-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOFNJNYQFXYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate

Introduction

Tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate is a valuable chiral building block in medicinal chemistry and drug development. The incorporation of a fluorine atom into phenylalaninol derivatives can significantly modulate the parent molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] This guide provides a comprehensive, in-depth technical overview of a reliable synthetic route to this compound, starting from the commercially available amino acid, L-3-fluorophenylalanine. The narrative is structured to provide not just a protocol, but a field-proven understanding of the causality behind the experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Two-Step Approach

The synthesis of tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate is efficiently achieved through a two-step synthetic sequence starting from L-3-fluorophenylalanine. This strategy hinges on two fundamental and widely utilized transformations in organic synthesis:

-

N-Protection: The selective protection of the amino group of L-3-fluorophenylalanine with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions of the nucleophilic amine in the subsequent reduction step. The Boc group is ideal due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[3][4][5]

-

Reduction: The chemoselective reduction of the carboxylic acid functionality of the N-Boc protected amino acid to the corresponding primary alcohol. This transformation yields the desired amino alcohol.

This approach is advantageous due to the high yields, operational simplicity, and the stereochemical integrity maintained throughout the synthesis.

Visualizing the Workflow

The overall synthetic pathway can be visualized as a clear and logical progression from the starting material to the final product.

Caption: Synthetic workflow for tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate.

Part 1: N-Boc Protection of L-3-Fluorophenylalanine

The initial step involves the protection of the primary amine of L-3-fluorophenylalanine using di-tert-butyl dicarbonate ((Boc)₂O). The amino group is inherently more nucleophilic than the carboxylate, allowing for selective protection.[6] The reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic byproduct.

Experimental Protocol

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| L-3-Fluorophenylalanine | 1.0 | 183.18 | 10.0 g |

| Sodium Bicarbonate (NaHCO₃) | 2.5 | 84.01 | 11.47 g |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 | 218.25 | 13.0 g |

| Dioxane | - | - | 100 mL |

| Water | - | - | 50 mL |

Procedure:

-

To a 250 mL round-bottom flask, add L-3-fluorophenylalanine (10.0 g, 54.6 mmol) and a solution of sodium bicarbonate (11.47 g, 136.5 mmol) in water (50 mL).

-

Add dioxane (100 mL) to the flask and stir the mixture at room temperature until the amino acid is fully dissolved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (13.0 g, 60.1 mmol) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water (100 mL) and wash with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a 1 M HCl solution.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-3-fluorophenylalanine as a white solid.

Causality and Field-Proven Insights

-

Choice of Base: Sodium bicarbonate is a mild base, sufficient to facilitate the reaction without causing significant side reactions like racemization. Stronger bases could be used, but are often unnecessary.[7]

-

Solvent System: The dioxane/water mixture ensures the solubility of both the polar amino acid and the nonpolar di-tert-butyl dicarbonate.

-

Work-up: The acidic work-up is crucial for protonating the carboxylate, rendering the product soluble in the organic extraction solvent. The initial wash with ethyl acetate before acidification removes non-polar impurities.

Part 2: Reduction of N-Boc-L-3-fluorophenylalanine to the Amino Alcohol

The second step is the reduction of the carboxylic acid group of the N-Boc protected amino acid to a primary alcohol. A common and effective method for this transformation is the mixed anhydride method followed by reduction with sodium borohydride.[8][9] This method is generally high-yielding and avoids the use of harsher reducing agents like lithium aluminum hydride, which could potentially cleave the Boc protecting group.

Experimental Protocol

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| N-Boc-L-3-fluorophenylalanine | 1.0 | 283.30 | 10.0 g |

| N-Methylmorpholine (NMM) | 1.1 | 101.15 | 3.9 mL |

| Isobutyl chloroformate | 1.1 | 136.58 | 5.1 mL |

| Sodium borohydride (NaBH₄) | 2.0 | 37.83 | 2.67 g |

| Tetrahydrofuran (THF), anhydrous | - | - | 150 mL |

| Water | - | - | 50 mL |

Procedure:

-

Dissolve N-Boc-L-3-fluorophenylalanine (10.0 g, 35.3 mmol) in anhydrous THF (150 mL) in a 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -15 °C using an ice-salt bath.

-

Add N-methylmorpholine (3.9 mL, 38.8 mmol) and stir for 5 minutes.

-

Slowly add isobutyl chloroformate (5.1 mL, 38.8 mmol) dropwise, ensuring the temperature remains below -10 °C. A white precipitate of N-methylmorpholine hydrochloride will form.

-

Stir the reaction mixture at -15 °C for 30 minutes to allow for the formation of the mixed anhydride.

-

In a separate flask, dissolve sodium borohydride (2.67 g, 70.6 mmol) in water (50 mL).

-

Slowly add the sodium borohydride solution to the mixed anhydride suspension, maintaining the temperature below 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the pH is approximately 7.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate as a white solid.

Causality and Field-Proven Insights

-

Mixed Anhydride Formation: The reaction of the carboxylic acid with isobutyl chloroformate in the presence of a non-nucleophilic base like N-methylmorpholine forms a reactive mixed anhydride intermediate. This activation is key for the subsequent reduction.[8]

-

Reducing Agent: Sodium borohydride is a mild and selective reducing agent that readily reduces the activated mixed anhydride to the alcohol without affecting the Boc protecting group.[]

-

Temperature Control: Maintaining low temperatures during the formation of the mixed anhydride and the initial stages of the reduction is critical to minimize side reactions and prevent racemization.

Conclusion

The described two-step synthesis provides a robust and reproducible method for the preparation of tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate. The use of standard protecting group chemistry followed by a reliable reduction protocol makes this synthesis accessible and scalable for applications in drug discovery and development. The key to success lies in the careful control of reaction conditions and a thorough understanding of the underlying chemical principles.

References

- Benchchem. A Technical Guide to the Physical and Chemical Characteristics of Boc-Protected Amino Alcohols.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.

- ResearchGate. How can we protect an amino group leaving an alcohol group free?.

- PubMed Central. Fluorinated phenylalanines: synthesis and pharmaceutical applications.

- DigitalCommons@USU. Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.

- The Open Organic Chemistry Journal. A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity.

- Sigma-Aldrich. L-Fmoc-3-fluorophenylalanine 198560-68-8.

- ResearchGate. (PDF) An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols.

- Sourcing Fmoc-L-3-Fluorophenylalanine: A Guide for R&D and Procurement.

- BOC Sciences. Amino Alcohol Synthesis Service.

- MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate.

- PubChem. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid.

- RSC Publishing. Recent advances in the synthesis of fluorinated amino acids and peptides.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

- 7. wuxibiology.com [wuxibiology.com]

- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 9. benthamopen.com [benthamopen.com]

An In-depth Technical Guide to the Physicochemical Characterization of Tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate

Introduction

Tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate is a molecule of interest within contemporary drug discovery and development pipelines. As a fluorinated carbamate derivative, its physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive framework for the experimental determination and theoretical understanding of its core physicochemical attributes. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points to explain the causality behind experimental choices, ensuring a robust and reproducible characterization of this and similar chemical entities.

The strategic incorporation of a fluorine atom on the phenyl ring and the presence of a carbamate linkage introduce specific electronic and conformational features. These modifications can significantly influence properties such as lipophilicity, metabolic stability, and target binding affinity. Therefore, a precise and thorough evaluation of its physicochemical profile is paramount for advancing its development. This guide will detail the necessary protocols, from fundamental measurements like melting point to more complex determinations such as ionization constants and solubility profiles, providing a self-validating system for its comprehensive analysis.

Molecular Identity and Structural Attributes

A foundational step in the characterization of any compound is the confirmation of its chemical structure and molecular formula. For Tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate, this involves a suite of spectroscopic and spectrometric techniques.

Table 1: Core Molecular Descriptors

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀FNO₃ | LEAPChem |

| Molecular Weight | 269.31 g/mol | LEAPChem |

| CAS Number | 944470-56-8 | LEAPChem |

| Canonical SMILES | C1=CC(=CC(=C1)F)CC(C(CO)NC(=O)OC(C)(C)C) | (Computed) |

| InChI Key | (Computed) | (Computed) |

Note: The provided CAS number and molecular formula correspond to the (S)-enantiomer, "(s)-tert-butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate"[1]. This guide will address the characterization of this specific stereoisomer.

Spectroscopic and Spectrometric Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the structural elucidation of organic molecules. For Tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for unambiguous assignment of all atoms.

-

¹H NMR: Will provide information on the number and connectivity of protons. Key signals would include those for the tert-butyl group, the methylene and methine protons of the propanol backbone, the aromatic protons, and the NH proton of the carbamate.

-

¹³C NMR: Will identify all unique carbon environments. The carbonyl of the carbamate and the carbon atoms bonded to fluorine and oxygen will have characteristic chemical shifts.

-

¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds[2][3]. It will show a signal corresponding to the single fluorine atom on the phenyl ring, and its coupling to adjacent protons can confirm its position. The large chemical shift dispersion in ¹⁹F NMR is advantageous for resolving complex mixtures and confirming structural integrity[2][4][5].

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a standard technique for analyzing pharmaceutical compounds[6][7]. The tert-butoxycarbonyl (Boc) protecting group can sometimes be unstable under certain MS conditions, but its presence can be confirmed through specific fragmentation patterns or by using on-column H/D exchange techniques[6][8]. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule[9].

Fundamental Physical Properties

Melting Point

The melting point of a solid crystalline compound is a crucial indicator of its purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden this range.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube to a height of 1-2 mm[10][11].

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor[12].

-

Measurement:

-

An initial rapid heating can be performed to determine an approximate melting point.

-

For an accurate measurement, a fresh sample is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point[13].

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂[10][12].

-

Diagram 1: Workflow for Melting Point Determination```dot

Caption: Comparison of thermodynamic and kinetic solubility determination workflows.

Ionization Constant (pKa)

The pKa is the pH at which a molecule exists in a 50:50 ratio of its ionized and un-ionized forms.[14][15] Although the carbamate group in the target molecule is generally considered neutral, the presence of other functionalities could potentially lead to ionization under certain pH conditions. A thorough pKa determination is essential as it governs solubility, permeability, and interactions with biological targets.[16]

Table 2: Common Methods for pKa Determination

| Method | Principle | Key Steps |

| Potentiometric Titration | Measures the change in pH of a solution as a titrant (strong acid or base) is added. | Dissolve the compound, titrate with acid/base, and plot pH vs. titrant volume. The pKa is the pH at the half-equivalence point.[14][17] |

| UV-Visible Spectrophotometry | The UV-Vis absorbance of the compound changes with its ionization state. | Prepare solutions at various pH values, measure absorbance, and plot absorbance vs. pH. The inflection point of the curve corresponds to the pKa.[14] |

| NMR Spectroscopy | Chemical shifts of nuclei near an ionizable group are pH-dependent. | Acquire NMR spectra at different pH values and monitor the change in chemical shifts to determine the pKa.[14][15] |

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) using a calibrated pH meter to monitor the pH after each addition of the titrant.[14]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the midpoint of the titration curve.[14]

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's differential solubility in a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key predictor of a drug's absorption, permeability, and metabolic fate.

-

LogP refers to the partition coefficient of the neutral form of the molecule.

-

LogD is the distribution coefficient at a specific pH and takes into account all ionized and un-ionized forms of the molecule. For a compound with ionizable groups, LogD is pH-dependent.

Experimental Protocol: Shake-Flask Method for LogP/LogD

-

Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (of a specific pH for LogD) are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined and shaken vigorously to allow the compound to partition between them until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV.

-

Calculation:

-

LogP (or LogD) = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

-

Analytical Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of small molecules in the pharmaceutical industry. For Tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate, a reversed-phase HPLC method is most appropriate.

Method Development Considerations:

-

Column: A C18 stationary phase is a common starting point for the separation of carbamates and other moderately polar compounds.[18]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve impurities with different polarities.

-

Detection: UV detection is suitable due to the presence of the phenyl chromophore. The detection wavelength should be set at an absorbance maximum of the compound.

-

System Suitability: The developed method must be validated for parameters such as specificity, linearity, accuracy, precision, and robustness according to established guidelines.

Conclusion

The comprehensive physicochemical characterization of Tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate is a critical, multi-faceted process that underpins its potential as a drug candidate. This guide has outlined the essential experimental protocols and the scientific rationale for determining its key properties, including molecular identity, melting point, solubility, pKa, and lipophilicity. By adhering to these self-validating methodologies, researchers can generate high-quality, reliable data that will inform every stage of the drug development process, from lead optimization and formulation to preclinical and clinical evaluation. The integration of these techniques provides a robust framework for understanding the behavior of this molecule and for making informed decisions on its path forward.

References

- Filo. (2025, November 8).

- University of Calgary.

- SpringerLink. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.

- Slideshare.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- BYJU'S. Determination Of Melting Point Of An Organic Compound.

- ResearchGate. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- International Journal of Innovative Research and Scientific Studies. (2025, November 7). Ionization constants (pKa)

- Course Hero. (2021, September 19). experiment (1)

- Clarion University.

- NIH. (2013).

- Lund University Publications.

- Pharmatutor. (2013, February 15).

- ResearchGate.

- JoVE. (2017, February 22).

- PubMed. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. J Am Soc Mass Spectrom.

- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Agilent.

- WuXi AppTec DMPK. pKa Study.

- ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group.

- RSC Publishing. (2022, February 25).

- Sigma-Aldrich. Small Molecule HPLC.

- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.

- University of Leicester. Fluorine NMR.

- Echemi. (s)-tert-butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)

- YouTube. (2020, December 24).

Sources

- 1. echemi.com [echemi.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. biophysics.org [biophysics.org]

- 4. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. byjus.com [byjus.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. pennwest.edu [pennwest.edu]

- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 14. How do you determine the PKa of a drug or PKa determination | Filo [askfilo.com]

- 15. ijirss.com [ijirss.com]

- 16. pKa Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. pKa and log p determination | PPTX [slideshare.net]

- 18. researchgate.net [researchgate.net]

Spectroscopic Characterization of Tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate: An In-depth Technical Guide

Introduction

Tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate is a key chiral building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. Its structural integrity and purity are paramount for the successful development of downstream products. This technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate and confirm the structure of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this and similar N-Boc protected amino alcohols.

Molecular Structure and Key Spectroscopic Features

The structure of tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate incorporates several key functional groups that give rise to characteristic spectroscopic signals. The presence of a tert-butoxycarbonyl (Boc) protecting group, a secondary alcohol, a secondary carbamate, and a 3-fluorophenyl ring provides a rich tapestry of data for structural confirmation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within the molecule. For tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate, both ¹H and ¹³C NMR are indispensable.

1.1: ¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.30 | m | 1H | Ar-H |

| ~6.85-7.00 | m | 3H | Ar-H |

| ~5.00 | d | 1H | NH |

| ~3.80 | m | 1H | CH-N |

| ~3.60 | dd | 1H | CH₂-O (diast. a) |

| ~3.50 | dd | 1H | CH₂-O (diast. b) |

| ~2.85 | dd | 1H | Ar-CH₂ (diast. a) |

| ~2.75 | dd | 1H | Ar-CH₂ (diast. b) |

| ~2.50 | br s | 1H | OH |

| 1.45 | s | 9H | C(CH₃)₃ |

Interpretation and Rationale:

-

Aromatic Protons (δ 6.85-7.30): The 3-fluorophenyl group will exhibit a complex multiplet pattern due to proton-proton and proton-fluorine couplings. The fluorine atom will influence the chemical shifts of the ortho, meta, and para protons.[1][2]

-

Carbamate NH (δ ~5.00): The NH proton of the carbamate typically appears as a doublet due to coupling with the adjacent CH proton. Its chemical shift can be variable and is influenced by solvent and concentration.

-

Methine Proton (CH-N, δ ~3.80): This proton is situated at a chiral center and is coupled to the NH proton and the two diastereotopic protons of the adjacent methylene groups, resulting in a multiplet.

-

Hydroxymethyl Protons (CH₂-O, δ ~3.50-3.60): These protons are diastereotopic due to the adjacent chiral center and will appear as a pair of doublets of doublets (dd).

-

Benzylic Protons (Ar-CH₂, δ ~2.75-2.85): Similar to the hydroxymethyl protons, these are also diastereotopic and will present as a pair of doublets of doublets.

-

Hydroxyl Proton (OH, δ ~2.50): The chemical shift of the hydroxyl proton is highly variable and often appears as a broad singlet. Its presence can be confirmed by a D₂O exchange experiment, where the peak disappears.

-

Tert-butyl Protons (C(CH₃)₃, δ 1.45): The nine protons of the Boc group are chemically equivalent and appear as a sharp singlet, a characteristic signature of this protecting group.[3][4]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

1.2: ¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C=O (carbamate) |

| ~163.0 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~140.0 (d, ³JCF ≈ 8 Hz) | Ar-C |

| ~130.0 (d, ³JCF ≈ 8 Hz) | Ar-CH |

| ~125.0 (d, ⁴JCF ≈ 3 Hz) | Ar-CH |

| ~115.0 (d, ²JCF ≈ 21 Hz) | Ar-CH |

| ~113.0 (d, ²JCF ≈ 21 Hz) | Ar-CH |

| ~80.0 | O-C(CH₃)₃ |

| ~65.0 | CH₂-OH |

| ~55.0 | CH-N |

| ~39.0 | Ar-CH₂ |

| 28.3 | C(CH₃)₃ |

Interpretation and Rationale:

-

Carbonyl Carbon (δ ~156.0): The carbamate carbonyl carbon appears in the typical downfield region for this functional group.[3]

-

Aromatic Carbons: The carbons of the 3-fluorophenyl ring will show characteristic splitting patterns due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, ⁴JCF). The carbon directly attached to fluorine will exhibit a large one-bond coupling constant (¹JCF).[5]

-

Boc Group Carbons: The quaternary carbon of the Boc group (O-C(CH₃)₃) appears around 80.0 ppm, and the three equivalent methyl carbons (C(CH₃)₃) resonate at approximately 28.3 ppm.[6]

-

Aliphatic Carbons: The carbons of the propanol backbone (CH₂-OH, CH-N, and Ar-CH₂) will appear in the aliphatic region of the spectrum.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize the same NMR spectrometer, switching to the ¹³C nucleus frequency.

-

Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets (except for carbons coupled to fluorine). A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

Predicted ESI-MS Data:

| m/z | Interpretation |

| 284.14 | [M+H]⁺ (Calculated for C₁₄H₂₁FNO₃⁺: 284.1505) |

| 306.12 | [M+Na]⁺ (Calculated for C₁₄H₂₀FNNaO₃⁺: 306.1325) |

| 228.09 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| 184.10 | [M+H - C₅H₉O₂]⁺ (Loss of Boc group) |

Fragmentation Analysis:

The fragmentation of carbamates in mass spectrometry is well-documented.[7][8][9][10] In positive ion mode, common fragmentation pathways for tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate would include:

-

Loss of Isobutylene: A characteristic fragmentation of the Boc group is the loss of isobutylene (56 Da) to form a carbamic acid intermediate.

-

Loss of the Boc Group: Cleavage of the N-C bond can result in the loss of the entire Boc group (101 Da).

-

Decarboxylation: Loss of carbon dioxide (44 Da) is another possible fragmentation pathway.[8]

Experimental Protocol: Acquiring an ESI-MS Spectrum

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any adducts (e.g., [M+Na]⁺). Analyze the fragmentation pattern to further confirm the structure.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~3350 | Medium | N-H stretch (carbamate) |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1520 | Strong | N-H bend (amide II) |

| ~1250, ~1160 | Strong | C-O stretch (carbamate/alcohol) |

| ~1200 | Medium | C-F stretch |

Interpretation and Rationale:

-

O-H and N-H Stretching: The broad absorption around 3400 cm⁻¹ is characteristic of the hydroxyl group's O-H stretch, while the peak around 3350 cm⁻¹ corresponds to the N-H stretch of the carbamate.[3]

-

C=O Stretching: A strong absorption band around 1690 cm⁻¹ is a clear indicator of the carbonyl group of the carbamate.[3]

-

N-H Bending: The peak around 1520 cm⁻¹ is the characteristic N-H bending vibration (amide II band) of the secondary carbamate.

-

C-F Stretching: The C-F bond will have a characteristic stretching vibration in the fingerprint region, typically around 1200 cm⁻¹.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum and then the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizing the Workflow

The following diagram illustrates the integrated spectroscopic workflow for the structural elucidation of tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate.

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

The comprehensive analysis of tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate using a combination of ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy provides a self-validating system for its structural confirmation. Each technique offers complementary information that, when synthesized, leaves no ambiguity as to the identity and purity of the compound. The characteristic signals of the Boc group, the 3-fluorophenyl ring, and the propanol backbone serve as reliable spectroscopic markers for researchers engaged in the synthesis and application of this important chemical entity.

References

-

Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). PMC - NIH. [Link]

-

Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. (n.d.). NIH. [Link]

-

Mass Spectra of Some Carbamate Pesticides. (2020). Journal of AOAC INTERNATIONAL. [Link]

-

tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. (n.d.). MDPI. [Link]

-

tert-butyl N-((2R)-1-hydroxypropan-2-yl)carbamate. (n.d.). PubChem - NIH. [Link]

-

Supporting Information. (n.d.). [Source not further specified]. [Link]

-

Mass Spectra of N-Substituted Ethyl Carbamates. (n.d.). Analytical Chemistry - ACS Publications. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development - ACS Publications. [Link]

-

An Overview of Fluorine NMR. (n.d.). ResearchGate. [Link]

-

NMR - Interpretation. (2023). Chemistry LibreTexts. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). NIH. [Link]

-

tert-Butyl carbamate. (n.d.). the NIST WebBook - National Institute of Standards and Technology. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]

- 6. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 7. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

(S)-tert-butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate: An In-depth Technical Guide

Introduction

(S)-tert-butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate is a chiral amino alcohol derivative of significant interest in medicinal chemistry. Its structural motif is a key building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets, while the chiral amino alcohol core is a prevalent scaffold in numerous bioactive molecules.[2][3][4][5] This guide provides a comprehensive overview of the synthetic strategies for this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and comparative analysis of different methodologies.

The tert-butyloxycarbonyl (Boc) protecting group is crucial in the synthesis of complex molecules, offering stability under a wide range of conditions while being easily removable under mild acidic conditions.[6][7] This orthogonality is fundamental to multi-step syntheses involving amino alcohols.[6][8]

Core Synthetic Strategies

The synthesis of chiral amino alcohols like the target molecule can be broadly approached through several key strategies. These include the asymmetric reduction of α-amino ketones, enzymatic resolutions, and synthesis from the chiral pool.[2][3][9] The choice of strategy often depends on factors such as scalability, cost of starting materials, and desired enantiomeric purity.

Strategy 1: Asymmetric Reduction of an α-Amino Ketone Intermediate

A prevalent and highly effective method for synthesizing chiral 1,2-amino alcohols is the asymmetric reduction of the corresponding α-amino ketone.[3][10][11][12] This approach offers excellent control over the stereochemistry at the newly formed hydroxyl center.

Workflow for Asymmetric Reduction

Caption: Workflow for the asymmetric reduction strategy.

Synthesis of the α-Amino Ketone Precursor

The synthesis of the key intermediate, tert-butyl (1-(3-fluorophenyl)-3-oxopropan-2-yl)carbamate, can be achieved through various routes. A common method involves the reaction of a suitable precursor with an amine, followed by Boc protection.

Asymmetric Reduction Step

The stereoselective reduction of the ketone is the critical step in establishing the desired (S)-configuration of the alcohol. This can be accomplished using chiral reducing agents or through catalytic asymmetric transfer hydrogenation.[10]

Key Methodologies for Asymmetric Reduction:

| Catalyst/Reagent | Typical e.e. (%) | Conditions | Reference |

| Chiral Borane Reagents | >90 | THF, low temperature | [13] |

| Ru-Catalyzed ATH | >95 | Formic acid/triethylamine | [10] |

| Biocatalytic (KRED) | >99 | Aqueous buffer, cofactor regeneration | [9] |

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation [10]

-

Reaction Setup: To a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), add the Boc-protected α-amino ketone hydrochloride salt.

-

Catalyst Preparation: In a separate flask, prepare the chiral ruthenium catalyst solution.

-

Reaction Execution: Add the catalyst solution to the substrate mixture. The reaction is typically carried out in a suitable solvent such as a formic acid/triethylamine azeotrope at a controlled temperature.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction and perform an aqueous workup to remove the catalyst and other water-soluble components.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically pure (S)-tert-butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate.[2]

Strategy 2: Synthesis from a Chiral Pool Starting Material

Another effective strategy involves utilizing a readily available chiral starting material, such as an α-amino acid.[2] This approach leverages the inherent chirality of the starting material to produce the desired enantiomerically pure product.

Workflow for Chiral Pool Synthesis

Caption: Workflow for the chiral pool synthesis strategy.

Experimental Protocol: Boc Protection of the Amino Group [7][8][14]

-

Reaction Setup: Dissolve the starting amino alcohol in a suitable solvent, such as a mixture of an organic solvent and water.

-

Base Addition: Add a base (e.g., sodium bicarbonate or triethylamine) to the solution.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O to the reaction mixture. The reaction is typically stirred at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Workup: Perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Purification: The Boc-protected product can often be isolated by extraction and solvent evaporation, and further purified by crystallization or chromatography if necessary.

Experimental Protocol: Reduction of the Carboxylic Acid

-

Reaction Setup: Under an inert atmosphere, dissolve the Boc-protected amino acid in a dry aprotic solvent like tetrahydrofuran (THF).

-

Reducing Agent: Cool the solution in an ice bath and slowly add a reducing agent such as borane-THF complex or lithium aluminum hydride.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir until completion.

-

Quenching: Carefully quench the reaction with water or a mild acid.

-

Workup and Purification: Perform an aqueous workup followed by extraction with an organic solvent. The crude product is then purified by column chromatography.

Characterization and Analysis

The final product and all intermediates should be thoroughly characterized to confirm their identity and purity.

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the final product.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, -NH, C=O).

Conclusion

The synthesis of (S)-tert-butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate can be achieved through multiple efficient pathways. The choice between asymmetric reduction of a prochiral ketone and the derivatization of a chiral pool starting material will depend on the specific requirements of the synthesis, including scale, cost, and available resources. Both strategies, when executed with care, can provide the target molecule in high yield and excellent enantiomeric purity, making it readily available for its application in the development of novel therapeutics.

References

- BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols. BenchChem.

- ACS Publications. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry.

- PubMed Central. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC.

- Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.

- ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.

- PubMed. (2014).

- BenchChem. (2025). A Technical Guide to the Physical and Chemical Characteristics of Boc-Protected Amino Alcohols. BenchChem.

- BenchChem. (n.d.). The Strategic Role of (R)-3-(Methylamino)-1-phenylpropan-1-ol in the Enantioselective Synthesis of Fluoxetine. BenchChem.

- WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.

- ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?.

- ACS Publications. (2021). Double Asymmetric Hydrogenation of α-Iminoketones: Facile Synthesis of Enantiopure Vicinal Amino Alcohols.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. RSC Publishing.

- Beilstein Journals. (2020).

- ResearchGate. (2025).

- MySkinRecipes. (n.d.). (S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)

Sources

- 1. (S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontispiece: asymmetric reduction of α-amino ketones with a KBH4 solution catalyzed by Chiral Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. wuxibiology.com [wuxibiology.com]

Chiral synthesis of Boc-protected 3-fluorophenylalaninol

An In-depth Technical Guide on the Chiral Synthesis of Boc-Protected 3-Fluorophenylalaninol

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Chiral Amino Alcohols in Medicinal Chemistry

Chiral amino alcohols are foundational structural motifs in a vast array of biologically active molecules, including natural products and leading pharmaceutical agents.[1] Their stereochemistry is frequently a critical determinant of pharmacological activity, making the development of robust and efficient enantioselective synthetic methods a paramount objective in drug discovery and process development. The incorporation of fluorine into these chiral scaffolds can profoundly modulate a molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity, due to the unique electronic properties of the fluorine atom.[2]

This guide provides a comprehensive, field-proven methodology for the chiral synthesis of Boc-protected 3-fluorophenylalaninol, a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. We will delve into the causal logic behind experimental choices, from the selection of starting materials to the specifics of reaction conditions and purification protocols, ensuring a self-validating and reproducible synthetic strategy.

Retrosynthetic Analysis and Core Synthetic Strategy

The most direct and reliable strategy for accessing enantiomerically pure Boc-3-fluorophenylalaninol is through a chiral pool approach. This method leverages a readily available, optically pure starting material, in this case, (L)- or (D)-3-fluorophenylalanine, to transfer the desired stereochemistry to the final product. This approach obviates the need for developing and optimizing a complex asymmetric catalytic step, often saving significant time and resources.

The retrosynthetic analysis reveals a straightforward two-step sequence from the parent amino acid: (1) protection of the amine functionality with a tert-butyloxycarbonyl (Boc) group, followed by (2) chemoselective reduction of the carboxylic acid.

Caption: Retrosynthetic pathway for Boc-3-fluorophenylalaninol.

This strategy is predicated on two well-established and high-yielding transformations, ensuring a high degree of reliability and scalability.

Key Transformation 1: N-Boc Protection of 3-Fluorophenylalanine

Mechanistic Rationale and Choice of Protecting Group

The tert-butyloxycarbonyl (Boc) group is the protecting group of choice for this synthesis due to its exceptional stability under a wide range of reaction conditions, including the basic and nucleophilic environments of many synthetic steps, and its clean, quantitative removal under mild acidic conditions (e.g., trifluoroacetic acid or HCl).[3] This orthogonality is crucial for multi-step syntheses.

The protection reaction proceeds via the nucleophilic attack of the amine nitrogen of 3-fluorophenylalanine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The presence of a mild base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the resulting carboxylic acid and tert-butanol byproducts.

Caption: Mechanism of amine protection using Boc anhydride.

Detailed Experimental Protocol

Materials:

-

(L)-3-Fluorophenylalanine (or D-isomer)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add (L)-3-fluorophenylalanine (1.0 eq).

-

Dissolve the amino acid in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (1.1 eq) in THF.

-

Add the Boc₂O solution dropwise to the amino acid solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-3-fluorophenylalanine as a white solid or viscous oil.[4]

Data Summary: N-Boc Protection

| Parameter | Value/Condition | Rationale |

| Solvent | THF/Water (1:1) | Ensures solubility of both the polar amino acid and the nonpolar Boc₂O. |

| Base | NaHCO₃ | Mild base that effectively deprotonates the amine without causing side reactions. |

| Temperature | 0 °C to RT | Initial cooling controls the exothermicity of the reaction; RT allows for completion. |

| Stoichiometry | 1.1 eq Boc₂O | A slight excess ensures complete conversion of the starting material. |

| Typical Yield | >95% | This is a highly efficient and reliable reaction. |

Key Transformation 2: Chemoselective Reduction to Boc-3-Fluorophenylalaninol

Rationale for Reducing Agent Selection

The critical challenge in this step is to reduce the carboxylic acid to a primary alcohol without affecting the Boc protecting group, the C-F bond, or the chiral center. Borane complexes, such as Borane-tetrahydrofuran complex (BH₃·THF), are ideal for this transformation. They are highly effective at reducing carboxylic acids while being unreactive towards carbamates like the Boc group.

Detailed Experimental Protocol

Materials:

-

N-Boc-3-Fluorophenylalanine

-

Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).

-

Dissolve N-Boc-3-fluorophenylalanine (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add BH₃·THF solution (2.0-2.5 eq) dropwise via a syringe, maintaining the temperature below 5 °C. Vigorous gas evolution (H₂) will be observed.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Upon completion, cool the reaction mixture back to 0 °C.

-

Slowly and carefully quench the reaction by the dropwise addition of methanol until gas evolution ceases. This step destroys excess borane.[1]

-

Remove the solvents under reduced pressure.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure Boc-protected 3-fluorophenylalaninol as a white solid or colorless oil.

Caption: Workflow for the reduction of N-Boc-3-fluorophenylalanine.

Data Summary: Carboxylic Acid Reduction

| Parameter | Value/Condition | Rationale |

| Reducing Agent | BH₃·THF | Chemoselectively reduces carboxylic acids in the presence of Boc groups. |

| Solvent | Anhydrous THF | Aprotic solvent required for the stability and reactivity of the borane reagent. |

| Temperature | 0 °C to RT | Controls the initial reaction rate and prevents side reactions. |

| Stoichiometry | 2.0-2.5 eq BH₃·THF | Ensures complete reduction of the carboxylic acid-borane complex. |

| Quenching Agent | Methanol | Safely neutralizes excess borane reagent before aqueous workup. |

| Typical Yield | 85-95% | The reduction is typically clean and high-yielding after purification. |

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

| Analysis | Expected Observations |

| ¹H NMR | Appearance of new signals corresponding to the -CH₂OH protons (typically around 3.5-3.7 ppm). Disappearance of the carboxylic acid proton signal (>10 ppm). Signals for the Boc group (~1.4 ppm, 9H, singlet) and aromatic protons will be present. |

| ¹³C NMR | Appearance of a new signal for the -CH₂OH carbon (typically around 65 ppm). Disappearance of the carboxylic acid carbon (~175 ppm). |

| Mass Spec (ESI) | Detection of the expected molecular ion peak, e.g., [M+H]⁺ or [M+Na]⁺. |

| Chiral HPLC | A single major peak when compared to a racemic standard, used to determine the enantiomeric excess (ee), which should be >99%. |

| Melting Point | A sharp melting point indicates high purity. For Boc-L-3-fluorophenylalanine, it is reported as 75-80 °C.[5] The alcohol product will have a different melting point. |

Conclusion

The synthetic route detailed in this guide, originating from enantiopure 3-fluorophenylalanine, represents a robust, scalable, and highly reliable method for producing Boc-protected 3-fluorophenylalaninol. The strategy relies on two fundamental, high-yielding transformations: N-Boc protection and chemoselective borane reduction. By understanding the rationale behind each step, from reagent selection to reaction conditions, researchers and drug development professionals can confidently execute this synthesis to access a key chiral building block for advanced pharmaceutical development.

References

- BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols. BenchChem Technical Guides.

- Sharma, P., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry.

- Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.

- Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers.

- ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- BenchChem. (2025). A Technical Guide to the Physical and Chemical Characteristics of Boc-Protected Amino Alcohols. BenchChem Technical Guides.

- Ghaleb, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.

- Holade, Y., et al. (2017).

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Davies, S. G., et al. (2015). Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. Organic Letters.

- Ghaleb, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.

- Davies, S. G., et al. (2015). Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. Organic Letters.

- Clayman, A. D., et al. (2023). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids.

- Google Patents. (2021). Crystallization method of Boc-amino acid. CN112661672A.

- Ordóñez, M., et al. (2020).

- D'Amico, R., et al. (2021). Synthesis of Orthogonally Protected Labionin. Molecules.

- RSC Publishing. (n.d.).

- PubChem. (n.d.). (2S)-2-amino-3-(3-fluorophenyl)propanoic acid.

- Török, B., et al. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Molecules.

- Greminger, M. P., et al. (2018). Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Organic Letters.

- PubChem. (n.d.). p-Fluorophenylalanine.

- Echemi. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

The Pan-Akt Inhibitor Afuresertib (GSK2110183): A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Mechanism of Action, and Preclinical Evaluation of a Key Regulator of the PI3K/Akt/mTOR Pathway

Introduction

Afuresertib, also known as GSK2110183, is a potent, orally bioavailable, and ATP-competitive pan-Akt kinase inhibitor that has demonstrated significant potential in oncological research.[1] By targeting all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), Afuresertib effectively modulates the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in various human cancers.[2] This pathway governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many malignancies, contributing to tumorigenesis and resistance to conventional therapies. This technical guide provides a comprehensive overview of Afuresertib, with a focus on its synthesis, mechanism of action, and key experimental protocols for its evaluation, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthesis

Afuresertib is a complex small molecule with the systematic name N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methylpyrazol-5-yl)thiophene-2-carboxamide.[3] Its hydrochloride salt is a common form used in research and clinical studies.[4]

| Property | Value | Reference |

| CAS Number | 1047644-62-1 (Free base) | [3] |

| Molecular Formula | C₁₈H₁₇Cl₂FN₄OS | [3] |

| Molecular Weight | 427.32 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | DMSO: 100 mg/mL (234.02 mM) | [1] |

The Role of CAS 944470-56-8 in the Synthesis of Afuresertib

A key intermediate in the synthesis of Afuresertib is (S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate, identified by the CAS number 944470-56-8. This chiral building block provides the core structural motif necessary for the final assembly of the Afuresertib molecule.

A novel and environmentally friendly synthesis process for Afuresertib has been developed to improve overall yield and avoid hazardous reagents.[5] The synthesis involves two key intermediates. The first is a 2-thiophenecarboxylic acid derivative, synthesized from 4-bromothiophene-2-carboxaldehyde through a series of chlorination, Suzuki coupling, and oxidation reactions. The second key intermediate is derived from (S)-2-amino-3-(3-fluorophenyl)propanoic acid. This starting material undergoes reduction, Boc protection, a substitution reaction, and subsequent deprotection to yield the chiral amine necessary for the final coupling step.[5]

The final stages of the synthesis involve the condensation of these two key intermediates, followed by a deprotection step to yield Afuresertib.[5] This streamlined process has significantly increased the overall yield and is more suitable for large-scale production for ongoing clinical investigations.[5]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

Afuresertib exerts its anti-cancer effects by directly targeting and inhibiting the kinase activity of Akt.[2] In normal cellular signaling, the binding of growth factors to receptor tyrosine kinases (RTKs) activates phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2.

Activated Akt then phosphorylates a plethora of downstream substrates, leading to increased cell proliferation, survival, and metabolic activity.[3] Afuresertib, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of Akt, preventing its kinase activity and the subsequent phosphorylation of its downstream targets. This blockade of the PI3K/Akt/mTOR pathway ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells where this pathway is constitutively active.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Afuresertib.

In Vitro and In Vivo Efficacy

Afuresertib has demonstrated potent anti-proliferative effects across a range of cancer cell lines, particularly those derived from hematological malignancies.[6] In preclinical studies, approximately 65% of hematological cell lines and 21% of solid tumor cell lines exhibited sensitivity to Afuresertib with an EC50 value of less than 1 µM.[6] Furthermore, Afuresertib effectively inhibits the kinase activity of the E17K AKT1 mutant protein with an EC50 of 0.2 nM.[6]

In vivo studies using xenograft models have further substantiated the anti-tumor activity of Afuresertib. For instance, in mice bearing BT474 breast tumor xenografts, oral administration of Afuresertib at doses of 10, 30, and 100 mg/kg daily resulted in tumor growth inhibition of 8%, 37%, and 61%, respectively.[1] Similarly, in SKOV3 ovarian tumor xenograft models, the same doses of Afuresertib led to tumor growth inhibition of 23%, 37%, and 97%, respectively.[1]

Experimental Protocols

In Vitro Akt Kinase Inhibition Assay (Filter Binding Assay)

This protocol outlines a method to determine the in vitro potency of Afuresertib against Akt isoforms.

Materials:

-

Recombinant human Akt1, Akt2, and Akt3 enzymes

-

Afuresertib (GSK2110183)

-

GSKα peptide substrate (Ac-KKGGRARTSS-FAEPG-amide)

-

[γ-³³P] ATP

-

Assay buffer

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Afuresertib in the assay buffer.

-

Create a pre-mix of the Akt enzyme (e.g., 0.1 nM AKT1, 0.7 nM AKT2, or 0.2 nM AKT3) and the diluted Afuresertib.

-

Incubate the enzyme-inhibitor pre-mix for 1 hour at room temperature.

-

Initiate the kinase reaction by adding the GSKα peptide substrate and [γ-³³P] ATP.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

Terminate the reaction and capture the radiolabeled peptide product on a phosphocellulose filter plate.

-

Wash the filter plate to remove unincorporated [γ-³³P] ATP.

-

Measure the radioactivity on the filter plate using a scintillation counter.

-

Calculate the percentage of inhibition for each Afuresertib concentration and determine the Ki value.[6]

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of Afuresertib on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Afuresertib (GSK2110183)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Afuresertib (and a vehicle control) for a specified duration (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.[7]

Caption: Workflow for a typical cell viability (MTT) assay.

Suppliers

Afuresertib (GSK2110183) is available from various chemical and biochemical suppliers for research purposes. It is important to source the compound from a reputable supplier to ensure its purity and quality. Some of the suppliers include:

Conclusion

Afuresertib is a valuable research tool for investigating the role of the PI3K/Akt/mTOR pathway in cancer and other diseases. Its potent and selective inhibition of all three Akt isoforms makes it a powerful agent for dissecting the complexities of this critical signaling cascade. The availability of a streamlined synthetic route, utilizing the key intermediate (S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate (CAS 944470-56-8), facilitates its accessibility for preclinical and clinical research. This technical guide provides a foundational understanding of Afuresertib's properties, mechanism of action, and experimental evaluation, empowering researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

-

Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem. National Center for Biotechnology Information. [Link]

-

A new preparation process to afuresertib, a pan-AKT inhibitor under clinical development. ResearchGate. [Link]

-

Afuresertib (GSK2110183). Chemietek. [Link]

-

1047644-62-1 | Afuresertib| GSK 2110183C;GSK2110183C. BioChemPartner. [Link]

-

MTT Cell Viability Assay Protocol. protocols.io. [Link]

-

Afuresertib Hydrochloride | C18H18Cl3FN4OS | CID 46843056 - PubChem. National Center for Biotechnology Information. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

- Method of treating cancer.

-

Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. protocols.io [protocols.io]

- 8. Afuresertib | Akt | ROCK | PKC | TargetMol [targetmol.com]

- 9. 1047644-62-1 | Afuresertib| GSK 2110183C;GSK2110183C;GSK-2110183C|BioChemPartner [biochempartner.com]

Role of Boc protecting group in amino alcohol synthesis

An In-depth Technical Guide to the Role of the Boc Protecting Group in Amino Alcohol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino alcohols are pivotal structural motifs in a vast array of pharmaceuticals, chiral auxiliaries, and complex natural products. Their synthesis often necessitates a strategic approach to functional group protection to ensure chemoselectivity and preserve stereochemical integrity. The tert-butyloxycarbonyl (Boc) protecting group has emerged as a cornerstone in this field due to its robust nature, ease of introduction, and mild, selective removal. This technical guide provides a comprehensive exploration of the Boc group's role in amino alcohol synthesis. We will delve into the mechanistic underpinnings of Boc protection and deprotection, provide field-proven experimental protocols, and discuss the strategic advantages and potential pitfalls of its application. This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules containing the amino alcohol moiety.

Introduction: The Significance of Amino Alcohols and the Imperative of Amine Protection

Amino alcohols are bifunctional compounds containing both an amine and a hydroxyl group. This unique structural feature imparts them with a rich chemical reactivity, making them valuable building blocks in organic synthesis.[] Their presence in numerous biologically active molecules underscores their importance in medicinal chemistry and drug development. The synthesis of amino alcohols, however, presents a significant challenge: the nucleophilic and basic nature of the amine can interfere with reactions targeting the hydroxyl group or other electrophilic centers in the molecule.[2][3]

To overcome this, the temporary masking of the amine functionality with a protecting group is essential.[4] An ideal protecting group should be:

-

Easy to introduce in high yield under mild conditions.

-

Stable to a wide range of reaction conditions.

-

Selectively removable in high yield without affecting other functional groups.[5]

The tert-butyloxycarbonyl (Boc) group has gained widespread acceptance as a protecting group for amines that fulfills these criteria exceptionally well, making it a workhorse in modern organic synthesis.[6][7][8]

The Boc Protecting Group: A Chemist's Ally

The Boc group is a carbamate-based protecting group that effectively moderates the reactivity of the amine nitrogen.[2][9] Its widespread utility can be attributed to a combination of favorable chemical and physical properties.

Mechanism of Boc Protection

The introduction of the Boc group is typically accomplished through the reaction of an amino alcohol with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base.[6][10][11] The mechanism proceeds via a nucleophilic acyl substitution pathway:

-

Base-mediated deprotonation (optional but common): A base, such as triethylamine (TEA), diisopropylethylamine (DIEA), or sodium hydroxide, deprotonates the amino group, enhancing its nucleophilicity.[12]

-

Nucleophilic attack: The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc anhydride.[6][13]

-

Formation of a tetrahedral intermediate: This attack leads to the formation of a transient tetrahedral intermediate.[6]

-

Collapse of the intermediate and product formation: The intermediate collapses, expelling a tert-butyl carbonate leaving group, which subsequently decomposes into the volatile byproducts carbon dioxide and tert-butanol. This decomposition drives the reaction to completion.[6][13]

The reaction can often be performed without a base, as the tert-butyl carbonate leaving group can act as a base to deprotonate the newly formed carbamate.[13] However, the inclusion of a base is common practice to accelerate the reaction.[12]

Mechanism of Boc Deprotection

The key advantage of the Boc group is its lability under acidic conditions.[6][9][14] This allows for its selective removal in the presence of other protecting groups that are sensitive to bases or hydrogenation. The deprotection mechanism is typically initiated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl):[6][7][15]

-

Protonation: The acid protonates the carbonyl oxygen of the carbamate, making it a better leaving group.[2][6]

-